molecular formula C24H30N6O3 B11459045 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine

Cat. No.: B11459045
M. Wt: 450.5 g/mol
InChI Key: CXDDPEMQVFJZIX-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinazoline core with a triazine ring and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3,4-dimethoxyphenyl ethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.

    Formation of the triazine ring: The 3,4-dimethoxyphenyl ethylamine is reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Quinazoline synthesis: The triazine intermediate is then coupled with 6-ethoxy-4-methylquinazoline under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine moiety but lacks the triazine and quinazoline rings.

    3,4-Dimethoxyphenethylamine: A simpler structure with only the dimethoxyphenyl ethylamine group.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Contains a thieno[2,3-d]pyrimidine ring instead of the quinazoline ring.

Uniqueness

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-ethoxy-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and a dimethoxyphenyl group

Properties

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-ethoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C24H30N6O3/c1-5-33-18-7-8-20-19(13-18)16(2)27-24(28-20)29-23-25-14-30(15-26-23)11-10-17-6-9-21(31-3)22(12-17)32-4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H2,25,26,27,28,29)

InChI Key

CXDDPEMQVFJZIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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